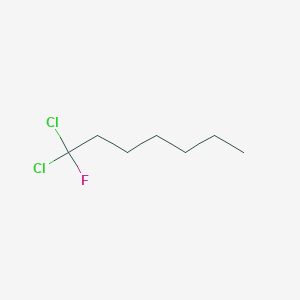
2,3-Difluoro-4-(trifluoromethyl)benzamide
Übersicht
Beschreibung
2,3-Difluoro-4-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H4F5NO . It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H4F5NO/c9-4-2-1-3 (8 (11,12)13)5 (6 (4)10)7 (14)15/h1-2H, (H2,14,15) and the InChI key: GGCPJJFCTISPMQ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This makes this compound a potential candidate for the development of new cancer therapies.
This compound has also been studied for its potential applications in the field of agriculture. It has been shown to have herbicidal activity against certain weed species, making it a potential candidate for the development of new herbicides.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)benzamide involves the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of other proteins. This leads to the degradation of these proteins and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In non-cancer cells, this compound has been shown to induce autophagy, inhibit the migration of cells, and inhibit the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,3-Difluoro-4-(trifluoromethyl)benzamide for lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying their functions. However, one of the limitations of this compound is its toxicity. This compound has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,3-Difluoro-4-(trifluoromethyl)benzamide. One area of research is the development of new cancer therapies based on this compound. Researchers are exploring the use of this compound in combination with other drugs to enhance its efficacy and reduce its toxicity.
Another area of research is the development of new herbicides based on this compound. Researchers are exploring the use of this compound in combination with other herbicides to improve weed control and reduce the development of herbicide-resistant weeds.
Overall, this compound is a promising compound that has potential applications in various fields of scientific research. Further research is needed to fully understand its mechanisms of action and potential uses.
Safety and Hazards
2,3-Difluoro-4-(trifluoromethyl)benzamide is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation according to the GHS-US classification . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2,3-difluoro-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQRNMUALXORAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273278 | |
| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261944-69-8 | |
| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261944-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B3041089.png)
![N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041090.png)

![7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3041092.png)
![2,3,3-trichloro-N-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazino}pyridin-3-yl)acrylamide](/img/structure/B3041094.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041095.png)
![2,6-difluoro-3-nitro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)benzamide](/img/structure/B3041097.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041098.png)
![5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene](/img/structure/B3041101.png)
![{3-[(Ethylthio)methyl]phenyl}{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041102.png)
![{3-[(Benzylthio)methyl]phenyl}{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041103.png)
![5-Oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3041108.png)

